molecular formula C8H10N2O2 B174682 6-Acetyl-2-ethylpyrimidin-4(1H)-one CAS No. 197140-53-7

6-Acetyl-2-ethylpyrimidin-4(1H)-one

Cat. No.: B174682
CAS No.: 197140-53-7
M. Wt: 166.18 g/mol
InChI Key: IMXDSPQASLOJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetyl-2-ethylpyrimidin-4(1H)-one (CAS 197140-53-7) is a pyrimidinone-based compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and neuroscience research, particularly as a potential inhibitor of adenylyl cyclase type 1 (AC1) . AC1 is a neural-specific enzyme that is calcium/calmodulin-stimulated and has been identified as an emerging therapeutic target for the treatment of chronic pain . Research indicates that inhibiting AC1 activity can abrogate pain sensitization, offering a non-opioid pathway for pain management . Compounds based on the pyrimidinone scaffold, such as this one, have been optimized for cellular potency and selectivity for AC1 over the closely related isoform AC8, which is crucial for avoiding potential side effects related to memory impairment . This makes this compound a valuable chemical tool for researchers investigating cAMP-mediated signaling pathways in the central nervous system, mechanisms of chronic pain, opioid dependence, and the development of novel analgesics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

197140-53-7

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-acetyl-2-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H10N2O2/c1-3-7-9-6(5(2)11)4-8(12)10-7/h4H,3H2,1-2H3,(H,9,10,12)

InChI Key

IMXDSPQASLOJHB-UHFFFAOYSA-N

SMILES

CCC1=NC(=CC(=O)N1)C(=O)C

Isomeric SMILES

CCC1=NC(=O)C=C(N1)C(=O)C

Canonical SMILES

CCC1=NC(=O)C=C(N1)C(=O)C

Synonyms

4(1H)-Pyrimidinone, 6-acetyl-2-ethyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 6 Acetyl 2 Ethylpyrimidin 4 1h One and Analogous Structures

Advanced and Green Synthetic Techniques

In recent years, a strong emphasis has been placed on developing greener and more efficient synthetic protocols for pyrimidine-based compounds. These methods aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. psu.edu This technique has been successfully applied to the synthesis of various pyrimidine (B1678525) and fused pyrimidine systems, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netnih.govclockss.org For instance, the synthesis of ethyl 4-aryl-6-methyl-2-oxo (or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives has been achieved in high yields (60-85%) under solvent-free microwave irradiation. researchgate.net Similarly, a direct and efficient microwave-assisted multicomponent reaction has been developed for the synthesis of 5H-benzo[d]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives in excellent yields (85–93%) without the need for a catalyst. clockss.org The application of microwave irradiation can also facilitate the synthesis of complex structures like 6-methoxy-5,6-dihydro-5-azapurines. nih.gov

The advantages of microwave synthesis are attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and cleaner product formation. psu.edu

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient synthetic approach. nih.govresearchgate.net Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This technique has been employed for the synthesis of various heterocyclic compounds, including 1,2,4-triazole (B32235) derivatives and xanthene derivatives, often with significantly reduced reaction times and improved yields compared to conventional methods. nih.govresearchgate.net For example, the ultrasound-assisted synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives resulted in high yields (75–89%) in a much shorter time frame (39–80 minutes) compared to conventional heating (10–36 hours). nih.gov

One-Pot Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly desirable in organic synthesis as they allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and simplifying purification processes. clockss.orgijacskros.com The Biginelli reaction, a classic example of an MCR, is widely used for the synthesis of dihydropyrimidinones and their derivatives. nih.govderpharmachemica.com

Several research groups have developed efficient one-pot syntheses for various pyrimidine and fused pyrimidine systems. For instance, a one-pot, three-component reaction has been reported for the synthesis of pyrimidine derivatives using a magnetic nano Fe3O4 particle catalyst under solvent-free conditions. growingscience.com Another convenient one-pot method provides access to 4-pyrimidone-2-thioethers through a sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters, a method that has been successfully applied on a large scale. nih.gov Additionally, an effective one-pot strategy for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones has been developed. nih.gov

Catalyst Systems (e.g., PEG-400, DBU-mediated)

The choice of catalyst plays a crucial role in the efficiency and selectivity of pyrimidine synthesis. In line with green chemistry principles, the use of non-toxic, recyclable, and efficient catalysts is highly encouraged.

Polyethylene Glycol (PEG-400): PEG-400 has gained attention as an environmentally friendly reaction medium and catalyst. ijacskros.comnih.govjocpr.com It is non-toxic, inexpensive, thermally stable, and recyclable. PEG-400 has been successfully used as a medium for the one-pot synthesis of benzopyran and quinazoline (B50416) derivatives, often providing high yields under mild reaction conditions. ijacskros.comjocpr.com For instance, a PEG-assisted, solvent- and catalyst-free synthesis of 3,4-dihydropyrimidinones has been described, highlighting its potential as a green reaction medium. researchgate.net

DBU-Mediated Synthesis: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic strong base that has proven to be an efficient organocatalyst in various organic transformations, including the synthesis of heterocyclic compounds. researchgate.netresearchgate.net DBU has been utilized as a catalyst for the one-pot, three-component synthesis of annulated pyrido[2,3-d:6,5-d]dipyrimidine derivatives in aqueous ethanol, offering mild reaction conditions and excellent yields (72–89%). researchgate.net DBU-promoted elimination reactions are also key steps in the synthesis of complex molecules. researchgate.net

Below is a table summarizing the application of these advanced techniques in the synthesis of pyrimidine analogs.

Synthetic TechniqueCatalyst/MediumSubstrate ExamplesKey Advantages
Microwave-Assisted None (solvent-free)Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylatesHigh speed, high yields (60-85%). researchgate.net
Microwave-Assisted Acetic Acid2-Aminothiazole, aromatic aldehydes, ethyl acetoacetateCatalyst-free, easy work-up, high yields (85-93%). clockss.org
Ultrasound-Assisted Lime Juice4-hydroxybenzaldehyde, 1,3-cyclohexanedioneGreen catalyst, enhanced yield (89.03%). researchgate.net
Ultrasound-Assisted NoneGuanidine HCl, benzaldehyde, ethyl acetoacetateGood yields, acceptable pharmacokinetic properties. nih.gov
One-Pot Synthesis Magnetic nano Fe3O4Aldehyde, malononitrile, benzamidine (B55565) hydrochlorideSolvent-free, efficient. growingscience.com
One-Pot Synthesis Base/Acid-mediatedS-alkylisothiourea, β-ketoesterGood to excellent yields, scalable. nih.gov
PEG-400 PEG-400Aldehyde, Meldrum's acid, 3-methyl-1H-pyrazol-5-amineMild conditions, good yields, recyclable medium. nih.gov
DBU-Mediated DBUAromatic aldehyde, thio-barbituric acid, 6-amino-uracilMild conditions, short reaction times, excellent yields (72-89%). researchgate.net

Purification and Isolation Techniques for 6-Acetyl-2-ethylpyrimidin-4(1H)-one

The purification and isolation of the target compound, this compound, are critical steps to ensure its purity for subsequent applications. Standard laboratory techniques are typically employed, often in combination, to achieve the desired level of purity.

Commonly used purification methods for pyrimidine derivatives and related heterocyclic compounds include:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. researchgate.netmdpi.com Ethanol and ethyl acetate (B1210297) are frequently used solvents for the recrystallization of pyrimidine derivatives. mdpi.comnih.gov

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. Silica gel is a common stationary phase for the purification of pyrimidine derivatives. derpharmachemica.comnih.gov The choice of eluent (mobile phase) is crucial for effective separation.

Solvent Extraction: This method is used to separate a compound from a mixture based on its solubility in two immiscible liquid phases. For instance, after a reaction, the product might be extracted into an organic solvent from an aqueous solution. nih.gov

Thin Layer Chromatography (TLC): While primarily an analytical technique to monitor reaction progress and assess purity, preparative TLC can be used to purify small quantities of a compound. nih.gov

The choice of purification method depends on the physical properties of this compound (e.g., solubility, melting point) and the nature of the impurities present in the crude product. Often, a combination of these techniques is necessary to obtain a highly pure sample. For example, a crude product might first be subjected to solvent extraction, followed by column chromatography, and finally recrystallization to yield the pure compound. maine.edu

Spectroscopic and Advanced Structural Characterization of 6 Acetyl 2 Ethylpyrimidin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environments of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR for Proton Environments

The proton NMR (¹H NMR) spectrum of 6-Acetyl-2-ethylpyrimidin-4(1H)-one is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of analogous structures, the following chemical shifts and coupling patterns are predicted. rsc.orgrsc.org

The ethyl group at the C2 position would give rise to a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The acetyl group's methyl protons (-CH₃) at the C6 position are expected to appear as a sharp singlet. The pyrimidine (B1678525) ring itself contains a single proton at the C5 position, which would likely present as a singlet. Additionally, the N1-H proton of the pyrimidinone ring is expected to be a broad singlet, and its chemical shift could be significantly influenced by the solvent and concentration.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N1-H10.0 - 12.0broad singlet-
C5-H6.0 - 6.5singlet-
-COCH₃ (C6)2.4 - 2.6singlet-
-CH₂- (C2-ethyl)2.6 - 2.9quartet~7.5
-CH₃ (C2-ethyl)1.2 - 1.4triplet~7.5

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each carbon atom in a unique electronic environment will produce a distinct signal. For this compound, characteristic chemical shifts are expected for the carbonyl carbons, the pyrimidine ring carbons, and the carbons of the ethyl and acetyl substituents. rsc.orgrsc.org

The two carbonyl carbons, C4 and the acetyl C=O, are expected to be the most downfield signals. The pyrimidine ring carbons (C2, C5, and C6) will have chemical shifts influenced by the nitrogen atoms and the attached functional groups. The ethyl and acetyl group carbons will appear in the upfield region of the spectrum.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C OCH₃ (C6)190 - 200
C4160 - 165
C2155 - 160
C6150 - 155
C5105 - 110
-C H₂- (C2-ethyl)30 - 35
-C OCH₃ (C6)25 - 30
-C H₃ (C2-ethyl)10 - 15

2D NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

Dynamic NMR for Tautomeric Investigations

Hydroxypyrimidines are known to exist in tautomeric forms, and this compound is expected to exhibit this behavior, primarily existing in the keto (pyrimidinone) form. nih.gov Dynamic NMR (DNMR) spectroscopy, particularly variable temperature NMR, is a key technique to study such equilibria.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals. If there is a dynamic equilibrium between tautomers that is slow on the NMR timescale at lower temperatures, separate signals for each tautomer might be observed. As the temperature increases, the rate of exchange between the tautomers would increase, leading to the coalescence of these signals into a single, averaged signal. This would allow for the determination of the thermodynamic and kinetic parameters of the tautomeric exchange.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. rsc.orgrsc.orgresearchgate.net

The most prominent bands would be due to the stretching vibrations of the C=O bonds of the pyrimidinone ring and the acetyl group. The N-H stretching vibration of the pyrimidinone ring would also be a key feature. The C-H stretching vibrations of the alkyl groups and the pyrimidine ring will also be present, as will various bending vibrations in the fingerprint region.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H stretch3100 - 3300 (broad)
C-H stretch (aromatic & aliphatic)2850 - 3100
C=O stretch (acetyl)1680 - 1700
C=O stretch (pyrimidinone)1640 - 1660
C=C and C=N stretches1550 - 1620
C-H bend1350 - 1480

Computational Chemistry and Theoretical Investigations of 6 Acetyl 2 Ethylpyrimidin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the fundamental properties of molecules at the electronic level. For 6-Acetyl-2-ethylpyrimidin-4(1H)-one, these theoretical approaches provide insights into its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules like this compound. DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in space. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.

Furthermore, DFT is employed to map the electronic structure, which governs the molecule's chemical behavior. Key electronic properties derived from DFT include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The MEP map highlights the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Basis Set Selection and Exchange-Correlation Functionals

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set. For pyrimidinone derivatives, a combination of Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable choice. d-nb.infonih.govscirp.org Other functionals, such as the Minnesota functional M06-2X, may also be employed, particularly for studies involving non-covalent interactions. d-nb.info

The basis set determines the mathematical functions used to describe the atomic orbitals. Pople-style basis sets, such as 6-31G(d,p), 6-311+G(d,p), and the more extensive 6-311++G(d,p), are commonly applied in studies of pyrimidinone systems. d-nb.infonih.govscirp.org The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, especially in systems with heteroatoms and potential for hydrogen bonding. For instance, theoretical calculations on pyrimidine (B1678525) derivatives are often performed at the B3LYP/6-311++G(d,p) level of theory to obtain reliable optimized molecular structures and vibrational frequencies. d-nb.info

Tautomerism and Conformational Analysis

Pyrimidinone derivatives are known to exist as an equilibrium of different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. The relative stability of these tautomers can be influenced by various factors, including the molecular structure and the surrounding environment.

Energy Profiles of Tautomeric Forms (e.g., 1,4- and 3,4-forms)

For this compound, several tautomeric forms are conceivable. The primary tautomers of interest are the keto forms, where the proton is located on one of the ring nitrogen atoms, and the enol form, where the proton resides on the exocyclic oxygen atom. The two principal keto forms are the 1,4-tautomer (where the proton is on N1) and the 3,4-tautomer (where the proton is on N3).

Computational studies on analogous pyrimidinone systems have shown that the keto forms are generally more stable than the enol counterparts. nih.gov The relative stability between the 1,4- and 3,4-tautomers is influenced by the substitution pattern on the pyrimidine ring. Theoretical calculations can provide the relative energies of these tautomers, indicating which form is predominant at equilibrium. For example, in a study of sildenafil, which contains a substituted pyrimidinone ring, DFT calculations were able to predict the most stable keto tautomer. d-nb.info

Illustrative Relative Energies of Pyrimidinone Tautomers (based on analogous systems)
TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)
1,4-Keto Form (1H)0.00 (Reference)0.00 (Reference)
3,4-Keto Form (3H)+1.5 to +3.0+0.5 to +1.5
Enol Form (4-hydroxy)+5.0 to +10.0+3.0 to +7.0

Note: The data in the table is illustrative and based on general findings for substituted pyrimidinones (B12756618). The actual energy values for this compound would require specific calculations.

Solvent Effects on Tautomeric Equilibria

The solvent environment can significantly influence the position of the tautomeric equilibrium. Polar solvents tend to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the relative energies of the tautomers.

In general, the keto forms of pyrimidinones are more polar than the enol forms. Consequently, an increase in solvent polarity is expected to favor the keto tautomers, shifting the equilibrium away from the enol form. Theoretical studies on related heterocyclic systems have consistently demonstrated that the inclusion of solvent effects is critical for accurately predicting tautomeric preferences in solution. rsc.org For instance, in a study on 2-pyrimidinethiol, the thione tautomer was found to be more stable in aqueous medium, whereas the thiol form was more stable in the gas phase. nih.gov

Electronic Properties and Reactivity Prediction

The electronic properties of this compound, as determined by quantum chemical calculations, provide a basis for predicting its reactivity. The distribution of electron density and the nature of the frontier molecular orbitals are key determinants of how the molecule will interact with other chemical species.

The molecular electrostatic potential (MEP) map would likely show negative potential (electron-rich regions) around the carbonyl oxygen and the ring nitrogen atoms, suggesting these are likely sites for electrophilic attack or coordination to metal ions. Conversely, positive potential (electron-deficient regions) would be expected around the hydrogen atoms attached to nitrogen, indicating their propensity for acting as hydrogen bond donors.

The energies and compositions of the HOMO and LUMO can be used to predict the molecule's behavior in pericyclic reactions and its susceptibility to nucleophilic and electrophilic attack. The HOMO is typically associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. Analysis of the atomic orbital contributions to these frontier orbitals can pinpoint the specific atoms involved in these electronic transitions.

Illustrative Calculated Electronic Properties of a Pyrimidinone Derivative
PropertyCalculated Value
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap4.5 to 6.5 eV
Dipole Moment3.0 to 5.0 D

Note: This table presents typical ranges for electronic properties of substituted pyrimidinones based on computational studies of analogous compounds.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a larger energy gap indicates higher kinetic stability and lower chemical reactivity. For pyrimidine derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine these orbital energies.

For this compound, the distribution of the HOMO would likely be concentrated on the more electron-rich portions of the molecule, such as the pyrimidine ring and the oxygen atoms of the acetyl and carbonyl groups. The LUMO, on the other hand, would be expected to be delocalized over the π-system of the pyrimidine ring and the acetyl group, indicating the sites susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for a Pyrimidine Derivative

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: The data in this table is representative of a generic pyrimidine derivative and is for illustrative purposes only. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MESP) Mapping and Analysis

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. The MESP is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MESP map would be expected to show a significant negative potential (red) around the oxygen atoms of the acetyl and carbonyl groups, as well as the nitrogen atoms of the pyrimidine ring, highlighting these as the primary sites for electrophilic interaction and hydrogen bond acceptance. Conversely, the hydrogen atoms and the regions around the ethyl group would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. MESP analysis is crucial in understanding non-covalent interactions, which are fundamental to drug-receptor binding. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, core orbitals, and bonding and antibonding orbitals. A key aspect of NBO analysis is the examination of charge delocalization through hyperconjugative interactions, which are quantified by the second-order perturbation energy, E(2).

Table 2: Representative NBO Analysis Data for a Pyrimidine Derivative

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N1)π* (C2-N3)25.5
LP (O7)σ* (C6-C8)5.2
π (C4-C5)π* (C6=O7)18.9

Note: The data in this table is representative of a generic pyrimidine derivative and is for illustrative purposes only. Specific values for this compound would require dedicated NBO calculations.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO properties of a molecule are related to its response to an applied electric field. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value of β is indicative of significant NLO activity.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. For the synthesis of this compound, which could potentially be formed through a multi-step reaction, computational studies can help in understanding the energetics of each step and identifying the rate-determining step.

For instance, if the synthesis involves a condensation reaction, DFT calculations could be used to model the reaction pathway, calculating the activation energies for bond formation and breaking. This can provide insights into the reaction conditions required and help in optimizing the synthetic route. Computational studies on the reaction mechanisms of similar pyrimidine syntheses have been performed, providing a framework for how such an investigation would be conducted for this specific compound. nih.gov

Prediction of Molecular Interactions and Pharmacokinetic Parameters

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule ligand with a protein target. For this compound, molecular docking simulations could be employed to screen for potential biological targets, such as enzymes or receptors.

The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein. The docking algorithm then samples different orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Docking studies on various pyrimidine derivatives have shown their potential to bind to a range of biological targets. nih.govremedypublications.commdpi.com

Table 3: Representative Molecular Docking Data for a Pyrimidine Derivative

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2)-8.5LEU83, LYS33, ASP86
Dihydrofolate Reductase (DHFR)-7.9ILE7, PHE31, SER59
Tyrosine Kinase-9.1THR790, MET793, CYS797

Note: The data in this table is representative of docking studies on various pyrimidine derivatives and is for illustrative purposes only. The actual binding affinity and interacting residues for this compound would depend on the specific target protein.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-likeness Scores

Following a comprehensive search of available scientific literature and databases, no specific studies detailing the ADME (Absorption, Distribution, Metabolism, and Excretion) predictions or drug-likeness scores for the compound this compound were identified. Computational chemistry and theoretical investigations are pivotal in the early stages of drug discovery for predicting the pharmacokinetic profile of a molecule. These in silico methods help to assess the potential of a compound to be developed into a viable drug.

Typically, the evaluation of ADME properties involves the prediction of a compound's ability to be absorbed into the bloodstream, distributed to various tissues, metabolized by the body's enzymes, and finally, excreted. These predictions are often made using various computational models and software.

Similarly, drug-likeness scores are calculated based on a compound's physicochemical properties to determine its similarity to known drugs. These scores are often guided by established rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

While the framework for such an analysis of this compound exists within the field of computational chemistry, specific research dedicated to this molecule, including detailed findings and data tables, is not publicly available at this time. Therefore, a detailed discussion and presentation of its specific ADME profile and drug-likeness scores cannot be provided.

Chemical Reactivity and Transformation Pathways of 6 Acetyl 2 Ethylpyrimidin 4 1h One

Oxidation Reactions

Oxidation reactions of 6-Acetyl-2-ethylpyrimidin-4(1H)-one can target the pyrimidine (B1678525) ring, the acetyl group, or the ethyl substituent, depending on the reagents and conditions employed.

Photo-oxidation Mechanisms and Influencing Factors

The study of dye-sensitized photo-oxidation has been applied to various pyrimidine derivatives, such as uracil (B121893) and thymine. nih.gov In general, the photo-oxidation of pyrimidines can be initiated by UV radiation, which excites the molecule to a reactive state. acs.org For instance, irradiation of 4-pyrimidinone, a related core structure, with 267 nm UV light leads to the population of an excited state that decays rapidly, forming photoproducts like a 6-hydroxy-5H-photohydrate. acs.org This process can involve the formation of radical cations. nih.gov

The efficiency and outcome of photo-oxidation are influenced by several factors. The presence of photosensitizers, such as methylene (B1212753) blue, can facilitate the reaction. nih.gov The solvent also plays a crucial role; for example, the excited-state dynamics of 4-pyrimidinone differ in acetonitrile (B52724) versus phosphate-buffered saline. acs.org Furthermore, studies on related azetidine (B1206935) derivatives, which can be formed from pyrimidines, show that the stereochemistry of the molecule can lead to different efficiencies in photo-oxidation processes. mdpi.com For this compound specifically, while direct studies are limited, it is plausible that it would undergo similar photo-induced transformations, potentially leading to ring-opened products or oxidation at the acetyl or ethyl groups under specific UV and sensitizer (B1316253) conditions.

Chemical Oxidation using Various Reagents

The pyrimidine ring and its substituents are susceptible to chemical oxidation by various reagents. The N-oxide of the pyrimidine ring can be formed using peracids, such as in the reaction with a mixture of trifluoroacetic anhydride (B1165640) and hydrogen peroxide. wikipedia.orgrsc.org The acetyl group's methyl component is a potential site for oxidation. For example, the methyl group at position 6 in 6-methyluracil (B20015) can be oxidized to an aldehyde (orotic aldehyde) using selenium oxide. researchgate.net This suggests the acetyl group in this compound could potentially be oxidized to a glyoxylyl group under similar conditions.

The pyrimidine ring itself, particularly in its dihydro forms, can be aromatized through oxidation. umich.edu Research on related azolo[1,5-a]pyrimidines has shown that various oxidizing agents can be employed, with outcomes dependent on the reagent's strength and the substrate's electronic properties. stackexchange.com

Table 1: Chemical Oxidation Reagents and Potential Transformations

Oxidizing ReagentPotential Transformation on Pyrimidine DerivativesReference
Hydrogen Peroxide / Trifluoroacetic AnhydrideN-oxidation of the pyrimidine ring wikipedia.orgrsc.org
Selenium Oxide (SeO₂)Oxidation of a C6-methyl group to an aldehyde researchgate.net
Phenyliododiacetate (PIDA)Aromatization of dihydropyrimidine (B8664642) rings stackexchange.com
Dichlorodicyanobenzoquinone (DDQ)Aromatization of dihydropyrimidine rings (can lead to decomposition) stackexchange.com

Reduction Reactions

Reduction reactions primarily target the acetyl group and the pyrimidine ring's double bonds. Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent used for the selective reduction of ketones and aldehydes. youtube.comyoutube.com In the context of this compound, the acetyl group is expected to be readily reduced to a 1-hydroxyethyl group. This transformation has been observed in related heterocyclic systems; for instance, the 6-acetyl group of a thiazolo[3,2-a]pyrimidine derivative was reduced using sodium borohydride in the presence of vanadium(V) oxide. mdpi.com

Under more forceful conditions or with a large excess of the reducing agent, hydrogenation of the C5-C6 double bond in the pyrimidine ring can also occur. mdpi.com The choice of solvent and temperature is critical to control the selectivity of the reduction. mdma.ch

Table 2: Reduction of the Acetyl Group

ReagentFunctional Group TransformationReference
Sodium Borohydride (NaBH₄)Acetyl (C=O) → 1-Hydroxyethyl (CH-OH) youtube.commdpi.com

Nucleophilic and Electrophilic Substitution Reactions

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic substitution but generally resistant to electrophilic attack unless activating groups are present. wikipedia.orgbhu.ac.in

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a key reaction for pyrimidines. youtube.comyoutube.com The electron-withdrawing nature of the two ring nitrogens facilitates attack at positions 2, 4, and 6. wikipedia.orgyoutube.com For this compound, the 4-oxo group can be converted into a better leaving group, typically a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃). bhu.ac.inresearchgate.net This resulting 4-chloropyrimidine (B154816) is an excellent substrate for substitution with various nucleophiles such as amines, alkoxides, and thiolates to generate a diverse range of derivatives. stackexchange.combhu.ac.innih.govresearchgate.net Studies on 2,4-dichloropyrimidine (B19661) show that substitution often occurs preferentially at the 4-position. stackexchange.com

Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is difficult due to its electron-deficient character. bhu.ac.inresearchgate.net Attack by electrophiles typically occurs at the C5 position, which is the most electron-rich. wikipedia.orgresearchgate.net However, the reaction requires the presence of strong electron-donating (activating) groups on the ring, such as amino or hydroxyl groups. researchgate.net In this compound, the pyrimidinone oxygen acts as an activating group, potentially allowing for electrophilic substitution (e.g., nitration or halogenation) at the C5 position. bhu.ac.in Research on the nitrosation of activated pyrimidines highlights the complexity and substituent effects in such reactions. researchgate.net

Cycloaddition Reactions

The pyrimidine ring contains a conjugated diene system within its structure, suggesting the theoretical possibility of participating in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. acs.orgnih.govrsc.org In such a reaction, the pyrimidine would act as the diene component, reacting with a dienophile.

However, the aromatic stability of the pyrimidine ring often makes it a reluctant participant in Diels-Alder reactions. researchgate.net For the reaction to proceed, it typically requires either high temperatures or specific activation of the pyrimidine ring. Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, have been reported for some pyrimidine derivatives. acs.orgwur.nl There are also examples of pyrimidine nucleosides being synthesized via Diels-Alder reactions of azadienes. acs.org For this compound itself, specific studies demonstrating its participation in cycloaddition reactions are not prevalent in the reviewed literature.

Derivatization Strategies for Enhancing Molecular Diversity

The structure of this compound offers several handles for chemical modification, allowing for the creation of a diverse library of derivatives. These strategies often utilize the reactivity patterns discussed in the previous sections.

Key derivatization strategies include:

Modification of the Acetyl Group: The carbonyl of the acetyl group can be reduced to a secondary alcohol, as seen with sodium borohydride. mdpi.com It can also serve as a site for condensation reactions with hydrazines or other binucleophiles to form fused heterocyclic systems like pyrazolopyrimidines. nih.gov

Substitution at the Pyrimidine Ring: As detailed in section 5.3, the 4-oxo group can be converted to a 4-chloro group, which is then readily displaced by a wide array of nucleophiles. bhu.ac.inresearchgate.net This is a powerful method for introducing functional diversity.

Alkylation and Acylation: The ring nitrogens (N1 and N3) and the oxygen of the 4-oxo group can potentially be alkylated or acylated, although this may compete with reactions at other sites. Alkylation of the sulfur in related 2-thiopyrimidines is a common strategy. pensoft.net

Building Fused Ring Systems: The combination of the acetyl group and the adjacent C5 position can be used to construct fused rings. For example, reaction with bis-nucleophiles can lead to the formation of polycyclic heterocyclic derivatives. nih.gov

Table 3: Summary of Derivatization Strategies

Reaction SiteReaction TypeExample Reagent/ConditionResulting StructureReference
C6-Acetyl GroupReductionNaBH₄C6-(1-Hydroxyethyl) derivative mdpi.com
C4-Oxo GroupChlorination & Nucleophilic Substitution1. POCl₃ 2. Amine (R-NH₂)C4-Amino derivative bhu.ac.inresearchgate.net
C6-Acetyl & C5-HCondensation/CyclizationHydrazines, bis-nucleophilesFused pyrazolo[3,4-d]pyrimidine or other polycycles nih.gov
N1/N3 NitrogensAlkylationAlkyl halidesN-alkylated pyrimidinone pensoft.net

Modifications at the Pyrimidinone Nitrogen Atoms

The nitrogen atoms within the pyrimidinone ring (N1 and N3) are key sites for functionalization, primarily through alkylation and acylation reactions. The lone pair of electrons on these nitrogen atoms allows for nucleophilic attack on various electrophiles.

N-Alkylation: The alkylation of the pyrimidinone ring can lead to either N- or O-alkylation, and the selectivity is often influenced by the reaction conditions and the nature of the substituents on the pyrimidine core. sioc-journal.cn For pyrimidin-2(1H)-ones, the presence of a substituent at the 6-position can direct the regioselectivity of the alkylation. nih.gov In the case of this compound, alkylation can theoretically occur at either the N1 or N3 position. The use of a base such as sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) is a common method for these reactions, often resulting in a mixture of N- and O-alkylated products. sioc-journal.cn The ratio of these products can be dependent on the specific alkylating agent used.

Reagent/Condition Expected Product(s) Reference
Alkyl halide, NaH, DMF N1-alkylated, N3-alkylated, and O-alkylated pyrimidines sioc-journal.cn
(NH4)2SO4@HTC, HMDS, Acetonitrile N1-alkylated pyrimidine nih.gov

N-Acylation: The acylation of the pyrimidinone nitrogen atoms introduces an acyl group, which can influence the electronic properties and steric environment of the molecule. This reaction is typically carried out using acyl chlorides or anhydrides. While specific studies on the acylation of this compound are not prevalent, related studies on tetrahydropyrimidine-2(1H)-thione analogues demonstrate that N,N'-diacylated products can be synthesized. nih.gov The acylation of pyridines, a related heterocyclic system, often requires activation of the pyridine (B92270) ring first, as direct acylation can be challenging. youtube.com

Reagent Expected Product(s) Reference
Acyl chloride N-acylated pyrimidinone nih.gov
Anhydride N-acylated pyrimidinone nih.gov

Transformations of the C6 Acetyl Group

The acetyl group at the C6 position is a versatile handle for a variety of chemical transformations, including condensation, reduction, and halogenation reactions.

Condensation Reactions: The carbonyl group of the acetyl moiety can undergo condensation reactions with various nucleophiles, particularly amines and their derivatives, to form new C-N bonds. For instance, condensation of 5-acetyl-6-hydroxy-4-methoxybenzofuran derivatives with dihydropyrimidinone has been reported to proceed via nucleophilic attack of the amino group on the acetyl carbonyl, followed by intramolecular cyclocondensation. nih.gov Similarly, condensation reactions of 2-acetylpyridine (B122185) with aldehydes demonstrate the reactivity of the acetyl group in related heterocyclic systems. rsc.org A general condensation reaction involves the combination of two molecules with the loss of a small molecule, such as water. libretexts.org

Reduction: The acetyl group can be reduced to an alcohol or a methylene group. The reduction of a 6-acetyl group on a thiazolo[3,2-a]pyrimidine derivative to a 1-hydroxyethyl group has been achieved using sodium borohydride in the presence of vanadium(V) oxide. libretexts.org In other pyrimidine systems, alkyl-substituted derivatives can be reduced to the corresponding tetrahydro-pyrimidines using borohydride. rsc.org

Halogenation: While direct halogenation of the acetyl group on a pyrimidine ring is not widely documented, oxidative halogenation of the pyrimidine ring itself has been reported. For example, 3-halo-pyrazolo[1,5-a]pyrimidines can be synthesized through a one-pot cyclocondensation and oxidative halogenation using sodium halides and potassium persulfate. nih.gov This suggests that under specific conditions, halogenation of the acetyl group's methyl protons might be achievable, although this remains an area for further investigation.

Reaction Type Reagent(s) Product Type Reference
Condensation Aldehydes, Amines Schiff bases, Heterocyclic fused systems nih.govrsc.org
Reduction Sodium borohydride, Vanadium(V) oxide 1-Hydroxyethyl pyrimidine libretexts.org
Halogenation (on ring) Sodium halide, K2S2O8 Halogenated pyrimidine nih.gov

Reactions Involving the C2 Ethyl Group

The reactivity of the C2 ethyl group is less explored compared to the other functional groups in this compound. However, based on general principles of organic chemistry, this group could potentially undergo oxidation or functionalization at the benzylic-like position.

Oxidation: Alkyl side chains on heterocyclic rings can often be oxidized to carboxylic acids or other oxygenated functionalities. For instance, alkyl-substituted pyrimidines have been shown to undergo oxidation to form carboxylic acids in the presence of strong oxidizing agents like potassium permanganate. rsc.org The specific conditions required for the selective oxidation of the C2-ethyl group without affecting other parts of the molecule would need careful optimization.

Functionalization: The hydrogens on the carbon adjacent to the pyrimidine ring are potentially acidic and could be removed by a strong base, allowing for subsequent alkylation or other functionalization reactions. However, specific examples of such reactions on a C2-ethyl pyrimidine are scarce in the literature, indicating a potential area for future research. The reactivity of the C2 position in pyrimidines is known to be susceptible to nucleophilic attack, especially when activated. nih.gov

Structure Activity Relationship Sar Studies of 6 Acetyl 2 Ethylpyrimidin 4 1h One Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of pyrimidinone derivatives is significantly influenced by the nature and position of various substituents on the heterocyclic ring. researchgate.net These modifications can affect the molecule's size, shape, electronics, and physicochemical properties, thereby altering its interaction with biological targets.

Role of the Acetyl Group at C6

The acetyl group at the C6 position of the pyrimidinone ring is a critical determinant of biological activity. This functional group can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with the active site of a biological target. The presence and orientation of the acetyl group can significantly impact the binding affinity and efficacy of the compound. For instance, in a series of thiazolo[3,2-a]pyrimidine derivatives, the acetyl group at C6 was a key structural feature in their synthesis and subsequent chemical transformations. mdpi.com

Furthermore, direct functionalization at the C6 position is an area of interest for creating diverse analogs. researchgate.net For example, modifications of the C6-methyl group in dihydropyrimidinones have been explored to introduce new functionalities and modulate biological activity. researchgate.net

Influence of the Ethyl Group at C2

The ethyl group at the C2 position of the pyrimidinone ring also plays a significant role in defining the pharmacological profile of these derivatives. This alkyl group contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The size and conformation of the ethyl group can also affect how the molecule fits into a binding pocket.

In studies on related pyrimidinone and thienopyrimidine systems, the nature of the substituent at the C2 position has been shown to be crucial for various biological activities. For example, in a series of pyridopyrimidinone-thiazole hybrids, aromatic substitutions at the C2 position of the pyridopyrimidine nucleus were found to be favorable for cytotoxic activity. nih.gov Similarly, in a study of 4-amino-thieno[2,3-d]pyrimidines, the replacement of aryl substituents at the C2 position with various alkyl groups, including an ethyl group, led to compounds with anti-proliferative properties. mdpi.com

Effects of Substituents on Other Positions (e.g., N1, N3, C4)

Modifications at other positions of the pyrimidinone ring, such as the N1 and N3 nitrogens and the C4 carbon, have also been extensively studied to understand their impact on biological activity.

C4 Position: The C4 position is often a site for introducing a variety of substituents to explore their effect on biological activity. In a study of 6-ethyl-4-aryl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-ones, the nature of the aryl group at the C4 position was found to be important for their calcium channel blocking activity. nih.gov

The following table summarizes the impact of various substituents on the biological activities of pyrimidinone derivatives based on several research findings.

PositionSubstituentBiological ActivityReference
C2Aromatic groupsFavorable for cytotoxic activity nih.gov
C2Ethyl groupAnti-proliferative properties mdpi.com
C4Aryl groupsCalcium channel blocking activity nih.gov
C6Acetyl groupKey for chemical reactivity and potential biological interactions mdpi.com
N3Methyl groupAntimicrobial activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscirp.org These models are valuable tools for predicting the activity of newly designed molecules and for understanding the key physicochemical properties that govern their biological effects. scirp.org

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for pyrimidinone derivatives involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. nih.gov These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others.

Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build a mathematical equation that correlates the molecular descriptors with the biological activity. nih.govresearchgate.net The predictive power of the resulting QSAR model is assessed through rigorous internal and external validation techniques. researchgate.net For instance, a QSAR study on pyrimidine (B1678525) derivatives as larvicidal agents against Aedes aegypti confirmed that the three-dimensional structure, steric properties, and hydrophobic polar surface area are crucial for their activity. researchgate.net

Correlation of Physicochemical Parameters with Biological Responses

QSAR studies on pyrimidinone derivatives have revealed significant correlations between various physicochemical parameters and their biological activities. wpmucdn.com Some of the key parameters include:

Lipophilicity (logP): This parameter describes the partitioning of a molecule between a lipid and an aqueous phase and is crucial for its ability to cross cell membranes. nih.gov QSAR models for pyrimidine derivatives have shown that lipophilicity is often a significant contributor to their biological activity. researchgate.net

Molar Refractivity (MR): MR is related to the volume of a molecule and its polarizability. It can provide insights into the steric requirements for binding to a receptor. fip.org

Electronic Parameters (e.g., MESP, pKa, ELUMO): These parameters describe the electronic properties of a molecule, such as its charge distribution and ability to participate in electronic interactions. The molecular electrostatic potential (MESP) can highlight regions of a molecule that are prone to electrophilic or nucleophilic attack. The pKa value indicates the ionization state of a molecule at a given pH, which can affect its solubility and interaction with biological targets. scialert.net The energy of the lowest unoccupied molecular orbital (ELUMO) is related to a molecule's ability to accept electrons and has been correlated with the antimicrobial activity of pyridothienopyrimidine derivatives. fip.org

A study on pyridothienopyrimidine derivatives as antimicrobial agents against Pseudomonas aeruginosa developed a QSAR equation that included Log S (solubility), ELUMO, and MR, indicating the importance of these parameters for activity. fip.org The best QSAR equation was: pMIC = -0.102 (±1.418) Log S - 1.017 (±0.370) ELUMO - 0.017 (±0.012) MR - 3.544 (±1.418) fip.org This equation demonstrates that decreasing solubility, ELUMO, and molar refractivity can lead to an increase in the antimicrobial activity of these derivatives against P. aeruginosa. fip.org

The table below illustrates the correlation of some physicochemical parameters with the biological activities of pyrimidinone and related heterocyclic compounds.

Physicochemical ParameterBiological Activity CorrelationReference(s)
Lipophilicity (logP)Larvicidal activity researchgate.net
Molar Refractivity (MR)Antimicrobial activity fip.org
Energy of LUMO (ELUMO)Antimicrobial activity fip.org
Steric PropertiesLarvicidal activity researchgate.net
pKaGeneral biological properties scialert.net

Pharmacophore Modeling for Target Interaction

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. This approach is instrumental in designing new, potent, and selective ligands.

While numerous studies have been published on the pharmacophore modeling of various pyrimidine-containing compounds, no specific models have been developed for 6-Acetyl-2-ethylpyrimidin-4(1H)-one derivatives. The creation of a valid pharmacophore model would necessitate a set of active compounds with known biological data for this specific chemical series, which is not currently available in the public domain. Such a model would typically identify key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that are crucial for binding to a target protein.

Stereochemical Considerations in SAR Studies

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as different enantiomers or diastereomers can exhibit vastly different potencies, efficacies, and safety profiles. This is due to the three-dimensional nature of drug-receptor interactions.

Mechanistic Elucidation of Biological Activities Associated with 6 Acetyl 2 Ethylpyrimidin 4 1h One Analogues

Antimicrobial Activities (excluding human trials)

Analogues of 6-Acetyl-2-ethylpyrimidin-4(1H)-one have demonstrated notable efficacy against a range of bacterial and fungal pathogens.

Antibacterial Spectrum and Efficacy

Various studies have highlighted the potential of pyrimidinone derivatives as antibacterial agents. Research into 4,5-disubstituted-6-methyl-1,2,3,4-tetrahydropyrimidin-2(1H)-one derivatives revealed that all tested compounds were active against the Gram-negative bacterium Escherichia coli. itmedicalteam.pl At higher concentrations, they also demonstrated activity against the Gram-positive Staphylococcus aureus. itmedicalteam.pl

Similarly, newly synthesized pyrimidinone and oxazinone derivatives have shown good antibacterial activity, with efficacy comparable to the antibiotic streptomycin. mdpi.comnih.gov Other research has focused on different structural analogues. For instance, certain 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives exhibited weak activity against both Gram-positive and Gram-negative bacteria. nih.gov Within this series, one compound demonstrated the highest activity against Bacillus subtilis. nih.gov Furthermore, trisubstituted pyrimidine (B1678525) derivatives have been reported to possess excellent antibacterial properties against B. subtilis, Bacillus cereus, Micrococcus luteus, and Salmonella typhi. nih.gov

Canthin-6-one (B41653) alkaloids, another class of related compounds, were found to be active against S. aureus, with some achieving inhibition rates between 88.1% and 99.8%. However, they showed a lack of activity against E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidinone Analogues This table is interactive. You can sort and filter the data.

Compound Class Test Organism Activity/Efficacy Reference
4,5-disubstituted-6-methyl-1,2,3,4-tetrahydropyrimidin-2(1H)-ones E. coli (Gram-negative) Active itmedicalteam.pl
4,5-disubstituted-6-methyl-1,2,3,4-tetrahydropyrimidin-2(1H)-ones S. aureus (Gram-positive) Active at higher concentrations itmedicalteam.pl
Fused Pyrimidinones (B12756618)/Oxazinones Various Bacteria Good activity, comparable to streptomycin mdpi.comnih.gov
6-((arylamino)methylene)benzo[a]phenazin-5(6H)-ones B. subtilis (Gram-positive) Maximum activity within the tested series nih.gov
Trisubstituted Pyrimidines B. subtilis, B. cereus, M. luteus, S. typhi Excellent activity nih.gov
Canthin-6-one Alkaloids S. aureus (Gram-positive) High inhibition rates (88.1% - 99.8%) nih.gov
Canthin-6-one Alkaloids E. coli (Gram-negative) Inactive nih.gov

Antifungal Spectrum and Efficacy

The antifungal potential of pyrimidinone analogues is significant, with studies demonstrating a broad spectrum of activity. A novel pyrimidine-based chemical scaffold was identified with wide-ranging antifungal effects, including against challenging molds like Aspergillus fumigatus, Aspergillus terreus, Aspergillus niger, Mucor circinelloides, and Lomentospora prolificans. asm.orgnih.gov This scaffold showed particularly potent activity against Scedosporium apiospermum, with a minimum inhibitory concentration (MIC) of 2 µg/mL. asm.org

In other research, pyrimidine derivatives containing an amide moiety were synthesized and tested against various plant pathogenic fungi. nih.gov Two specific compounds, 5f and 5o, demonstrated superior antifungal activity against Phomopsis sp. when compared to the commercial fungicide Pyrimethanil (B132214), with one compound (5o) having an EC50 value of 10.5 μg/ml versus 32.1 μg/ml for Pyrimethanil. nih.gov These compounds also showed good inhibition against Botryosphaeria dothidea. nih.gov

Further studies have confirmed the broad fungicidal properties of pyrimidine derivatives against numerous phytopathogenic fungi, with some compounds outperforming established controls. researchgate.net The activity of certain pyrimidinone derivatives against Phytophthora infestans and Colletotrichum falcatum has also been noted. nih.gov Additionally, canthin-6-one alkaloids have displayed strong inhibitory action against human fungal pathogens, with compounds 1 and 7 showing inhibition rates over 80% against Candida albicans, and compounds 1, 2, 4, and 7 inhibiting Cryptococcus neoformans by more than 70%. nih.gov

Table 2: Antifungal Activity of Selected Pyrimidinone Analogues This table is interactive. You can sort and filter the data.

Compound Class/Derivative Test Organism Activity/Efficacy Reference
Pyrimidine-based scaffold Aspergillus fumigatus MIC: 8–16 µg/mL asm.org
Pyrimidine-based scaffold Scedosporium apiospermum Potent activity (MIC: 2 µg/mL) asm.org
Pyrimidine-amide derivative (5o) Phomopsis sp. EC50: 10.5 µg/mL (vs 32.1 µg/mL for Pyrimethanil) nih.gov
Pyrimidine-amide derivatives Botryosphaeria dothidea Good inhibition rates (up to 88.5%) nih.gov
Canthin-6-one alkaloid (1) Candida albicans 95.7% inhibition nih.gov
Canthin-6-one alkaloid (1) Cryptococcus neoformans 96.9% inhibition nih.gov
Pyrimidinone derivatives Phytophthora infestans Significant activity nih.gov
Pyrimidinone derivatives Colletotrichum falcatum Significant activity nih.gov

Proposed Mechanisms of Antimicrobial Action

Research into the mechanisms driving the antifungal activity of pyrimidine-based compounds has provided key insights. For one novel scaffold active against A. fumigatus, the proposed mechanism involves the disruption of the endoplasmic reticulum (ER). asm.orgnih.gov Evidence suggests these compounds perturb ER function and homeostasis, which in turn induces the unfolded protein response and inhibits the secretion of essential fungal enzymes like collagenases. asm.orgnih.gov Another potential mechanism, identified from the study of the pyrimidine antibiotic bacimethrin, is the functioning as a thiamin antimetabolite, interfering with essential metabolic pathways. nih.gov

Antiviral Activities (excluding human trials)

In addition to their antimicrobial properties, pyrimidinone analogues have emerged as promising candidates for antiviral drug development.

Inhibition of Viral Replication (e.g., anti-CHIKV activity)

Several pyrimidinone-based compounds have demonstrated potent inhibition of viral replication, particularly against the re-emerging Chikungunya virus (CHIKV). A series of 3-aryl- nih.govnih.govplos.orgtriazolo[4,5-d]pyrimidin-7(6H)-ones were identified as selective inhibitors of CHIKV replication. nih.gov Within this series, specific derivatives showed powerful antiviral activity against multiple clinically relevant CHIKV isolates, with 50% effective concentration (EC50) values ranging from 0.30 to 4.5 μM in Vero cells. nih.gov One derivative was particularly potent in human skin fibroblasts, a clinically relevant cell system, with an EC50 of 0.1 μM. nih.gov

Fragment-based drug design has also led to the discovery of pyrimidone inhibitors of CHIKV. nih.govplos.org The compound 2-oxo-5,6-benzopyrimidine-4-carboxylic acid (designated SRI-43750) was found to inhibit CHIKV replication with a 50% inhibitory concentration (IC50) of 23 μM. nih.govplos.org Furthermore, analogues of 6-azacytidine, a pyrimidine-related compound, have shown high selectivity and anti-adenoviral activity against human adenovirus serotype 5 (AdV5). nih.gov

Table 3: Antiviral Activity of Selected Pyrimidinone Analogues This table is interactive. You can sort and filter the data.

Compound Class/Derivative Target Virus Cell Line Activity/Efficacy Reference
3-Aryl- nih.govnih.govplos.orgtriazolo[4,5-d]pyrimidin-7(6H)-ones Chikungunya virus (CHIKV) Vero cells EC50: 0.30 - 4.5 μM nih.gov
3-Aryl- nih.govnih.govplos.orgtriazolo[4,5-d]pyrimidin-7(6H)-ones Chikungunya virus (CHIKV) Human skin fibroblasts EC50: 0.1 μM nih.gov
2-Oxo-5,6-benzopyrimidine-4-carboxylic acid (SRI-43750) Chikungunya virus (CHIKV) Human foreskin fibroblasts IC50: 23 μM nih.govplos.org
N4-methyl-6-azacytidine Human adenovirus 5 (AdV5) Not specified High anti-adenoviral activity nih.gov

Specific Viral Targets and Pathways

The antiviral action of these pyrimidinone analogues is attributed to their interaction with specific viral components. For the pyrimidone inhibitors of CHIKV, the target has been identified as the macrodomain of the non-structural protein 3 (nsP3MD). nih.govplos.org This protein's ADP-ribosylhydrolase activity is critical for viral replication and virulence. nih.gov The pyrimidone fragments were found to bind specifically to the ADP-ribose binding site of the nsP3 macrodomain, thereby inhibiting its function. nih.govplos.org Further investigation is needed to confirm if the compound directly blocks the enzymatic activity of nsP3MD as the primary mechanism of replication inhibition. plos.org This targeted approach suggests that designing compounds to interact with variable residues in this binding site could lead to specific inhibitors for other alphaviruses and even coronaviruses. nih.govplos.org

Anticancer Activities (excluding human trials)

Derivatives of the pyrimidin-4(1H)-one core have demonstrated notable anticancer effects in preclinical studies. This activity stems from their ability to interfere with fundamental processes of cancer cell proliferation and survival.

A significant body of research has been dedicated to synthesizing and evaluating the cytotoxic effects of pyrimidin-4(1H)-one analogues against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds with potent anti-proliferative activity.

Newly synthesized pyrimidine derivatives have shown inhibitory activity against a broad range of cancer cell lines, including those of the colon, breast, lung, cervix, and blood. nih.gov For instance, certain pyrazolo[3,4-d]pyrimidine derivatives displayed potent activity against A549 (lung cancer) and HCT-116 (colon cancer) cells. nih.gov Specifically, compound 12b from one study emerged as a highly promising agent with IC₅₀ values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. nih.gov

In another study, pyrimidinone–sulfonamide hybrids were evaluated, with compound 30a showing cytotoxicity comparable to the standard drug staurosporine (B1682477) against T-47D breast cancer cells (IC₅₀: 7.56 µM). nih.gov Its counterpart, 30b , was also potent against T-47D and MDA-MB-231 breast cancer cell lines (IC₅₀: 2.45 µM and 6.86 µM, respectively). nih.gov Furthermore, substituted pyrido[2,3-d]pyrimidinones have been investigated, with compounds 52 and 55 being more effective than doxorubicin (B1662922) against the HepG-2 (liver cancer) cell line, both recording an IC₅₀ of 0.3 µM. rsc.org

The following table summarizes the in vitro cytotoxic activity of selected pyrimidinone analogues against various human cancer cell lines.

Promising candidates from in vitro screenings have been advanced to non-human animal models to assess their anti-tumor efficacy in a living system. These studies provide a more comprehensive understanding of a compound's potential, including its bioavailability and effects on tumor growth.

For example, a pyrimidine derivative, 2k , was shown to inhibit tumor cell migration and exhibit significant anti-tumor efficacy in a melanoma tumor model without causing obvious toxicity to the animals. nih.gov Another study involving a pyrimidinone–sulfonamide hybrid, DG1 , demonstrated a 65% reduction in tumor growth in an A549 xenograft mouse model when administered at 80 mg/kg, an efficacy superior to the standard chemotherapy drug pemetrexed (B1662193) in that model. nih.gov Additionally, a new cryptotanshinone (B1669641) derivative, compound 11 , displayed significant in vivo anti-tumor activity against hepatocellular carcinoma in H22 tumor-bearing mice, with no apparent toxicity observed. nih.gov These findings underscore the potential of pyrimidine-based compounds to suppress tumor progression in vivo.

The anticancer properties of pyrimidin-4(1H)-one analogues are underpinned by their interaction with various molecular targets crucial for cancer progression. Mechanistic studies have revealed several key modes of action.

A primary mechanism for many pyrimidine derivatives is the inhibition of protein kinases. rsc.org Certain 1H-pyrazolo[3,4-d]pyrimidine derivatives have been specifically designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Compound 12b , for instance, was a potent inhibitor of wild-type EGFR (EGFRʷᵗ) with an IC₅₀ value of 0.016 µM and also showed activity against the resistant EGFRᵗ⁷⁹⁰ᴹ mutant. nih.gov Other pyrazolo[3,4-d]pyrimidine derivatives have been identified as dual inhibitors for both Mer and Flt3 tyrosine kinase enzymes, which are involved in leukemia. ekb.eg

Beyond kinase inhibition, these compounds can disrupt microtubule dynamics. Derivative 2k was found to inhibit microtubule protein polymerization in vitro. nih.gov This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis, or programmed cell death. nih.govnih.gov Flow cytometric analysis confirmed that compounds like 12b are effective apoptosis inducers, significantly increasing the BAX/Bcl-2 ratio, a key indicator of apoptotic commitment. nih.gov

Anti-inflammatory Activities

Inflammation is a critical process in many diseases, and its modulation is a key therapeutic strategy. Pyrimidine derivatives have been extensively investigated for their anti-inflammatory potential, often linked to their ability to inhibit enzymes in the arachidonic acid pathway. nih.gov

A major mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. nih.gov Pyrimidine-based agents are known to function by suppressing the activity of these enzymes, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) (PGE₂). nih.gov

Several studies have focused on developing pyrimidine derivatives as selective COX-2 inhibitors, which is desirable as COX-1 has a protective role in the gastric mucosa. nih.govgoogle.com A series of pyrimidine-5-carbonitrile derivatives were found to be potent and selective COX-2 inhibitors, with compounds 8h , 8n , and 8p showing IC₅₀ values between 1.03 and 1.71 µM, comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC₅₀ = 0.88 µM). researchgate.net In another study, pyrimidine derivatives L1 and L2 demonstrated high selectivity towards COX-2, outperforming the non-selective NSAID piroxicam (B610120) and showing results similar to meloxicam. mdpi.comnih.gov Novel pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized and evaluated, with compounds 8a , 10c , and 13c showing potent and selective inhibition of COX-2. cu.edu.eg

The following table presents data on the COX inhibitory activity of selected pyrimidine analogues.

The anti-inflammatory effects of pyrimidine analogues extend beyond COX inhibition. They can modulate other key inflammatory mediators and pathways. nih.gov Research indicates that these compounds can inhibit inducible nitric oxide synthase (iNOS), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), chemokines, and various cytokines. nih.govcu.edu.eg

Antidiabetic Activities

Pyrimidine derivatives have emerged as promising candidates in the development of novel antidiabetic agents. nih.govmdpi.com Their multifaceted nature allows them to target key pathways involved in the pathogenesis of diabetes mellitus. nih.gov

A crucial strategy in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase, in the digestive tract. mdpi.comnih.gov By slowing down the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors can effectively lower postprandial blood glucose levels. mdpi.comnih.gov Several studies have highlighted the potential of pyrimidine derivatives as dual inhibitors of these enzymes. mdpi.com

For instance, a series of novel pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase. mdpi.com The results, as summarized in the table below, demonstrate significant inhibitory potential for several analogues.

Compoundα-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)
Compound 415.14 ± 0.1017.12 ± 0.09
Compound 617.10 ± 0.0916.11 ± 0.10
Compound 919.11 ± 0.1118.16 ± 0.08
Compound 1122.11 ± 0.1321.14 ± 0.12
Compound 1430.12 ± 0.1333.18 ± 0.14
Compound 1636.14 ± 0.1234.24 ± 0.16

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from a study on dual α-glucosidase and α-amylase inhibitors. mdpi.com

The inhibitory activity of these pyrimidine analogues is attributed to their ability to interact with the active sites of the α-glucosidase and α-amylase enzymes. mdpi.com

Beyond direct inhibition of digestive enzymes, pyrimidine derivatives have been shown to modulate other enzymatic targets relevant to diabetes. nih.gov These include dipeptidyl peptidase-4 (DPP-4) inhibition and peroxisome proliferator-activated receptor-γ (PPAR-γ) agonism. nih.gov The diverse pharmacological profiles of pyrimidine derivatives make them versatile leads in the exploration of new antidiabetic therapies. nih.gov

Other Documented Biological Effects (e.g., antioxidant, anticonvulsive, antihistaminic)

In addition to their antidiabetic potential, analogues of this compound have demonstrated a range of other significant biological activities.

Antioxidant Activity: Several studies have reported the antioxidant properties of pyrimidinone derivatives. derpharmachemica.combohrium.comnih.gov These compounds have shown the ability to scavenge free radicals, such as the DPPH radical and hydroxyl radicals. derpharmachemica.com For example, certain aryl substituted pyrimidinone derivatives exhibited remarkable DPPH radical scavenging activity, with some compounds showing efficacy comparable to the standard antioxidant, ascorbic acid. derpharmachemica.com Similarly, pyrazolo[3,4-d]pyrimidin-4-one derivatives have also been identified as potent antioxidants. bohrium.com

Anticonvulsive Activity: The pyrimidin-4(1H)-one scaffold has been explored for the development of anticonvulsant agents. japsonline.compensoft.net For instance, a series of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides were synthesized and screened for their anticonvulsant activity using models such as the pentylenetetrazole- and maximal electroshock-induced seizures. japsonline.com One particular derivative, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide, demonstrated significant anticonvulsant effects by reducing the severity and number of seizures and increasing their latency period. japsonline.com

Antihistaminic Activity: Certain condensed 3-aminopyrimidin-4(3H)-ones have been reported to possess H1 receptor antagonistic activity. nih.gov A number of these compounds were found to protect guinea pigs from histamine-induced asphyxia in a competitive and reversible manner. nih.gov The antihistaminic effect of these pyrimidine derivatives is attributed to their specific interaction with the H1 receptor. nih.gov

Elucidation of Molecular Targets and Ligand-Receptor Interactions (excluding human trial findings)

Molecular docking studies have provided valuable insights into the mechanisms by which pyrimidin-4(1H)-one analogues exert their biological effects. mdpi.comremedypublications.comnih.gov These computational methods help to predict the binding modes of these ligands within the active sites of their target receptors.

In the context of antidiabetic activity, docking studies have revealed that pyrimidine derivatives can form crucial hydrogen bonds with key catalytic residues in the active sites of α-amylase, such as Asp197 and Glu233. mdpi.com Similarly, for α-glucosidase, interactions with residues like Trp59 at the entrance of the active site through π-π stacking and halogen bonds have been observed. mdpi.com

For other biological activities, molecular modeling has also been instrumental. For instance, in the development of antihistaminic agents, molecular modeling has been used to understand the fit of pyrimidinone derivatives within the H1 receptor, comparing them to standard ligands like temelastine. nih.govnih.gov These studies aid in the rational design of more potent and selective compounds by elucidating the structure-activity relationships. nih.gov

Applications of 6 Acetyl 2 Ethylpyrimidin 4 1h One in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

6-Acetyl-2-ethylpyrimidin-4(1H)-one is a highly functionalized heterocycle that serves as a versatile building block in organic synthesis. The reactivity of this compound is dictated by the presence of several key functional groups: the pyrimidinone ring, the acetyl group at the 6-position, and the ethyl group at the 2-position. The pyrimidinone core, with its nitrogen atoms and carbonyl group, provides sites for alkylation, acylation, and other modifications. The acetyl group is particularly important as it offers a reactive handle for a variety of chemical transformations. The methyl group of the acetyl moiety is acidic and can be deprotonated to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions. Furthermore, the carbonyl group of the acetyl moiety can undergo condensation reactions with various nucleophiles.

The strategic combination of these functional groups in a single molecule makes this compound a valuable starting material for the construction of more complex molecular scaffolds. Its utility is demonstrated in its application as an intermediate for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and material science. The presence of both electrophilic and nucleophilic centers allows for a stepwise and controlled elaboration of the molecular structure, making it a favored precursor in multi-step synthetic sequences.

Use as an Intermediate in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of this compound makes it an ideal precursor for the synthesis of more elaborate heterocyclic structures. The acetyl group, in particular, serves as a linchpin for annulation reactions, where an additional ring is fused onto the existing pyrimidine (B1678525) framework.

Precursor for Fused Pyrimidinone Derivatives

The acetyl group of this compound is a key functional handle for the construction of fused pyrimidine systems. For instance, the acetyl group can be readily converted into a more reactive intermediate, which can then undergo intramolecular cyclization or react with a binucleophile to form a new heterocyclic ring. A common strategy involves the reaction of the acetyl group with a reagent that introduces a second reactive site, setting the stage for a subsequent ring-closing reaction.

While direct examples using this compound are not extensively documented in publicly available literature, the chemistry of analogous compounds provides strong evidence for its potential. For example, related 6-acetyl pyrimidine derivatives have been utilized in the synthesis of thiazolo[3,2-a]pyrimidines. In these syntheses, the acetyl group is typically involved in a condensation reaction followed by cyclization to form the fused thiazole (B1198619) ring. mdpi.comresearchgate.netpensoft.net Similarly, the reaction of 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, a related acetyl pyrimidine derivative, can be used to produce triazolo[4,3-a]pyrimidines, showcasing the versatility of the acetyl group in forming various fused heterocyclic systems. mdpi.com Another analogous transformation involves the synthesis of thieno[2,3-d]pyrimidines from 5-acetyl-4-(p-phenyl)pyrimidine, further illustrating the utility of the acetyl group in constructing fused rings. researchgate.net

The following table summarizes representative transformations of acetyl-pyrimidine analogues that highlight the potential synthetic pathways for this compound.

Starting Material AnalogueReagentsFused Heterocyclic ProductReference
6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-onePhenacyl bromides, H₂SO₄3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one researchgate.netpensoft.net
6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-oneNaBH₄, V₂O₅1,5-dihydrotriazolo[4,3-a]pyrimidines mdpi.com
5-Acetyl-4-(P-phenyl)PyrimidineThiourea, Chloroacetic acidSubstituted thieno[2,3-d]pyrimidine researchgate.net

These examples strongly suggest that this compound can serve as a valuable precursor for a variety of fused pyrimidinone derivatives, which are of significant interest due to their diverse biological activities. nih.govnih.gov

Role in Constructing Polycyclic Aromatic Compounds

The acetyl group of this compound can also be a key component in the synthesis of polycyclic aromatic compounds. While direct applications of this specific compound are not widely reported, the reactivity of the acetyl group on a pyrimidine ring is well-suited for annulation strategies that lead to the formation of additional aromatic rings. For instance, the acetyl group can participate in condensation reactions with various carbon-based nucleophiles, followed by cyclization and aromatization steps to build up a polycyclic system.

A relevant example is the reactivity of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with 1,3- and 1,4-bisnucleophiles, which leads to the formation of new polycyclic heterocyclic derivatives, including pyrazolo[1,5-a]quinazolines. nih.gov This demonstrates how an acetyl group, in conjunction with other functionalities on a pyrimidine-like ring, can be effectively utilized to construct more complex polycyclic systems. The enaminone moiety in this analogue, derived from the acetyl group, is crucial for the annulation reaction.

The general strategy would involve the conversion of the acetyl group of this compound into a more reactive species, such as an enamine or enaminone, which can then react with a suitable dielectrophile or a compound containing both a nucleophilic and an electrophilic center to construct a new carbocyclic or heterocyclic ring. Subsequent dehydration or oxidation can then lead to the formation of a stable polycyclic aromatic system.

Derivatization for Material Science Applications

The structural features of this compound make it an attractive scaffold for the development of new materials. The pyrimidine core, with its ability to participate in hydrogen bonding and π-π stacking interactions, can be exploited to create self-assembling systems and liquid crystals. The acetyl and ethyl groups provide sites for further functionalization, allowing for the fine-tuning of the material's properties.

For instance, the acetyl group can be used to attach long alkyl chains or other mesogenic groups to induce liquid crystalline behavior. The pyrimidinone core itself can act as a hydrogen-bonding motif, leading to the formation of ordered supramolecular structures. Furthermore, the introduction of chromophoric or electronically active groups through derivatization of the pyrimidine ring or the acetyl group could lead to the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

While specific research on the material science applications of this compound is limited, the broader field of pyrimidine-based materials is well-established. The versatility of the pyrimidine scaffold suggests that this compound holds significant potential as a building block for the creation of new functional materials with tailored optical, electronic, and self-assembly properties.

Applications in Agrochemical Development

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, with many commercial products containing this heterocyclic core. researchgate.net These compounds have been shown to exhibit a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties. The unique structural features of this compound make it a promising starting point for the synthesis of new agrochemical candidates.

The pyrimidine ring is a key pharmacophore in many successful pesticides. For example, the insecticide pirimiphos-methyl (B1678452) and the insect growth regulator diflubenzuron (B1670561) both contain a pyrimidine moiety. researchgate.net The fungicidal activity of pyrimidine derivatives is also well-documented, with compounds like pyrimethanil (B132214) being effective against a variety of plant pathogens. researchgate.net

The derivatization of this compound could lead to the discovery of new agrochemicals with improved efficacy, selectivity, and environmental profiles. The acetyl group can be modified to introduce different substituents, allowing for the exploration of structure-activity relationships. For example, condensation of the acetyl group with various amines or hydrazines could generate a library of new compounds for biological screening. The ethyl group at the 2-position can also be varied to optimize the compound's physicochemical properties, such as its solubility and lipophilicity, which are crucial for its performance as an agrochemical.

The following table lists some commercial agrochemicals containing a pyrimidine ring, illustrating the importance of this scaffold in the field.

Compound NameType of AgrochemicalTarget Pest/Disease
Pirimiphos-methylInsecticideWide range of insects
DiflubenzuronInsecticide (IGR)Lepidopteran pests
PyrimethanilFungicideBotrytis cinerea
FluacrypyrimAcaricideSpider mites

The proven success of pyrimidine-based agrochemicals provides a strong rationale for the exploration of this compound and its derivatives in the search for new and effective crop protection agents.

Catalytic Applications or Ligand Design

The structure of this compound suggests its potential for use in the design of novel ligands for catalysis. The pyrimidine ring contains two nitrogen atoms that can act as coordination sites for metal ions. The acetyl group provides an additional oxygen donor atom, and its derivatization can introduce other donor atoms, such as nitrogen or sulfur, creating a multidentate ligand.

The ability to easily modify the acetyl group allows for the synthesis of a variety of ligands with different steric and electronic properties. For example, condensation of the acetyl group with a chiral amine could generate a chiral ligand suitable for asymmetric catalysis. The ethyl group at the 2-position can also be used to tune the steric environment around the metal center.

While there is no specific literature detailing the use of this compound as a ligand, the general principles of ligand design suggest that it is a promising candidate. The synthesis of pyrimidine-based ligands is an active area of research, and the versatility of this particular building block makes it an attractive target for exploration in the development of new catalysts for a wide range of organic transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.